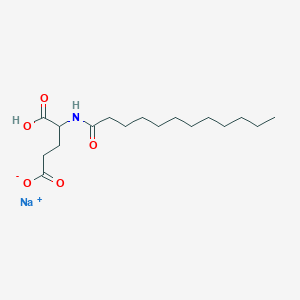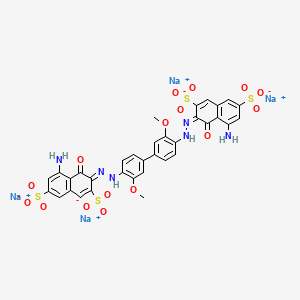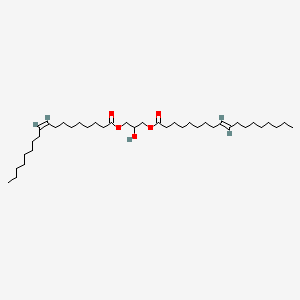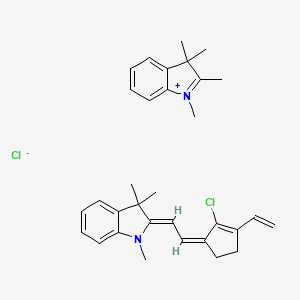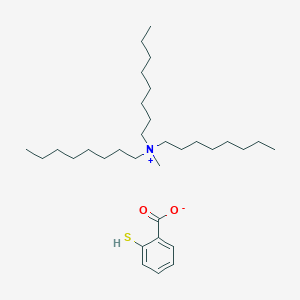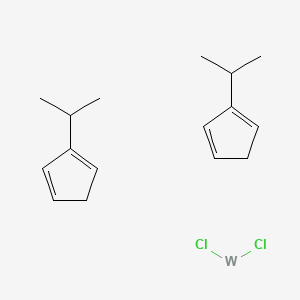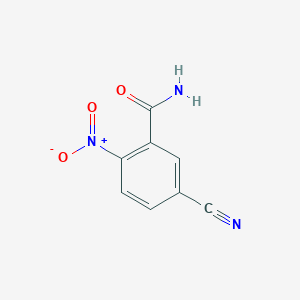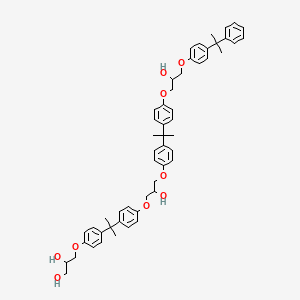
Araldite
概要
説明
Araldite is a registered trademark of Huntsman Advanced Materials, referring to a range of engineering and structural adhesives, including epoxy, acrylic, and polyurethane adhesives. Originally launched in 1946 by Swiss manufacturers, this compound is best known for its epoxy resins, which were first produced in Duxford, England, in 1950 . This compound adhesives are renowned for their strong bonding capabilities, durability, and resistance to various environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: Araldite adhesives are typically prepared by mixing an epoxy resin with a hardener. The reaction between these two components is exothermic, generating heat as the mixture cures . The specific synthetic routes and reaction conditions can vary depending on the type of this compound adhesive being produced. For example, methacrylate-based this compound adhesives involve the reaction of methacrylate monomers with a hardener, resulting in a toughened adhesive suitable for bonding a wide range of substrates .
Industrial Production Methods: Industrial production of this compound adhesives involves several steps, including the preparation of the epoxy resin and hardener, mixing, and curing. The process can range from simple hand mixing and manual application to fully automated application lines . Surface preparation is crucial for achieving maximum bond strength and durability, often involving degreasing, abrading, and chemically treating the surfaces to be bonded .
化学反応の分析
Types of Reactions: Araldite adhesives undergo several types of chemical reactions, primarily involving the interaction of the epoxy resin with the hardener. This reaction is exothermic and results in the formation of a strong, durable bond . Other reactions include oxidation, reduction, and substitution, depending on the specific formulation and application.
Common Reagents and Conditions: Common reagents used in the preparation of this compound adhesives include acetone, iso-propanol, and other commercial degreasing solvents for surface preparation . The curing process typically occurs at room temperature, although some formulations may require elevated temperatures to achieve optimal bond strength .
Major Products Formed: The major products formed from the reactions involving this compound adhesives are strong, durable bonds that are resistant to heat, chemicals, and moisture. These bonds are used in various applications, including automotive, marine, and industrial settings .
科学的研究の応用
Araldite adhesives have a wide range of scientific research applications. In chemistry, they are used for bonding and repairing materials, as well as for embedding samples for electron microscopy . In biology and medicine, this compound adhesives are used to attach recorders to animals for research purposes, such as studying the diving behavior of sea lions . In industry, this compound adhesives are used in the construction of bridges, assembly of racing cars, and manufacturing of aircraft wings .
作用機序
The mechanism of action of Araldite adhesives involves the interaction of the epoxy resin with the hardener, resulting in a chemical reaction that produces heat and forms a strong bond . The molecular targets and pathways involved in this process include the formation of cross-linked polymer networks, which provide the adhesive with its strength and durability .
類似化合物との比較
Araldite adhesives can be compared with other similar compounds, such as M Seal and Bondtite. M Seal is a versatile epoxy compound known for its strength and adaptability, while Bondtite is another strong adhesive with unique properties . This compound stands out for its exceptional strength, durability, and resistance to environmental factors, making it a popular choice for heavy-duty bonding applications .
List of Similar Compounds:- M Seal
- Bondtite
This compound’s unique properties and wide range of applications make it a valuable adhesive in various fields, from scientific research to industrial manufacturing.
特性
IUPAC Name |
3-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H62O9/c1-52(2,38-10-8-7-9-11-38)39-12-24-48(25-13-39)60-34-45(57)35-61-50-28-18-42(19-29-50)54(5,6)43-20-30-51(31-21-43)63-37-46(58)36-62-49-26-16-41(17-27-49)53(3,4)40-14-22-47(23-15-40)59-33-44(56)32-55/h7-31,44-46,55-58H,32-37H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLNMOVIMRLOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H62O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]methoxymethyl]oxan-2-yl]methoxymethyl]-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B8193010.png)
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B8193014.png)
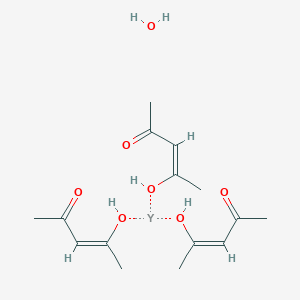
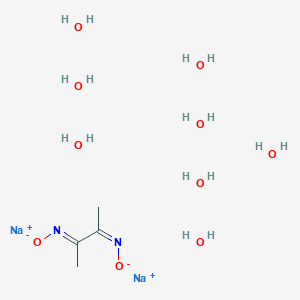
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-](/img/structure/B8193025.png)
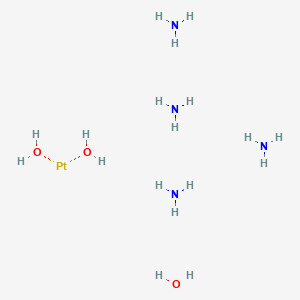
![sodium;(3E)-3-[(Z)-[[2-(2-carboxyphenyl)hydrazinyl]-phenylmethylidene]hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate](/img/structure/B8193036.png)
